molecular formula C8H8O3 B8649793 2,3-Dihydroxy-4-methylbenzaldehyde

2,3-Dihydroxy-4-methylbenzaldehyde

Cat. No. B8649793
M. Wt: 152.15 g/mol
InChI Key: CPQXTFRKIFBWDZ-UHFFFAOYSA-N
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Patent
US08198302B2

Procedure details

14 (770 mg, 4.6 mmol) was placed in solution in DCM (8 mL) under nitrogen and the solution was cooled down at −20° C. while stirring. Boron trichloride 1M in DCM (10 mL, 9.2 mmol) was added slowly over 15 minutes keeping the temperature below −20° C. The reaction mixture turned from yellow to dark red and was left stirring and warming up overnight. More boron trichloride (5 mL) was added in the morning at T<−20° C. and the reaction was left stirring overnight after which the reaction appeared complete by LC-MS. The mixture was poured into water and extracted with ethyl acetate. The organic phase was dried over sodium sulphate, filtered and evaporated. The crude product was columned on silica with neat DCM to yield 306 mg of 15:
Name
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:10]([O:11]C)=[C:9]([CH3:13])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].B(Cl)(Cl)Cl.O>C(Cl)Cl>[OH:2][C:3]1[C:10]([OH:11])=[C:9]([CH3:13])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −20° C
WAIT
Type
WAIT
Details
was left
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
warming up overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
the reaction was left
STIRRING
Type
STIRRING
Details
stirring overnight after which the reaction
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.